molecular formula C17H19Cl2NO B1424618 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride CAS No. 1220018-26-7

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride

Cat. No.: B1424618
CAS No.: 1220018-26-7
M. Wt: 324.2 g/mol
InChI Key: KQVUJAMNJCBQAD-UHFFFAOYSA-N
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Description

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C17H19Cl2NO. It is a derivative of biphenyl, where a piperidine ring is attached through an ether linkage to a chlorinated biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-1,1’-biphenyl and piperidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or toluene, is used.

    Catalysts: A base, such as potassium carbonate or sodium hydride, is often employed to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-chloro-1,1’-biphenyl is reacted with piperidine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis reaction.

Major Products

The major products formed from these reactions include:

    Substituted Biphenyl Derivatives: Resulting from nucleophilic substitution.

    Oxidized or Reduced Biphenyl Compounds: Formed through oxidation or reduction reactions.

    Alcohol and Piperidine: Products of hydrolysis.

Scientific Research Applications

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]piperidine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVUJAMNJCBQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-26-7
Record name Piperidine, 3-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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